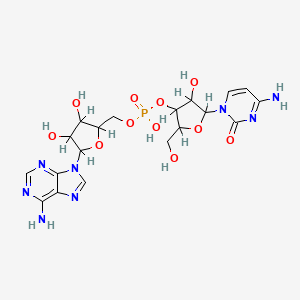

Cytidylyl-3',5'-adenosine

Overview

Description

Cytidylyl-3’,5’-adenosine is a vital molecule in RNA metabolism and plays an indispensable role in regulating gene expression . It is used as a research instrument for studying diverse biological processes, such as transcription and translation . Some studies suggest that a deficiency of this molecule may underpin multiple diseases, like neurological disorders and cancer .

Synthesis Analysis

The synthesis of Cytidylyl-3’,5’-adenosine has been reported in the literature . For instance, Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-adenosine 5’-phosphite (piCpCpA) was synthesized and characterized by the UV spectrum and enzymatic hydrolysis data .Molecular Structure Analysis

The molecular structure of Cytidylyl-3’,5’-adenosine has been studied using X-ray crystallography . The molecule forms a base-paired parallel-chain dimer with an intercalated proflavine, possessing a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites .Chemical Reactions Analysis

While specific chemical reactions involving Cytidylyl-3’,5’-adenosine are not detailed in the search results, it’s known that the molecule plays a crucial role in RNA metabolism .Physical and Chemical Properties Analysis

Cytidylyl-3’,5’-adenosine has a molecular formula of C19H25N8O11P and a molecular weight of 572.40 g/mol . It has a boiling point of 993.2±75.0 °C at 760 mmHg and a density of 2.2±0.1 g/cm3 .Scientific Research Applications

Synthesis and Ribosomal Substrate Applications

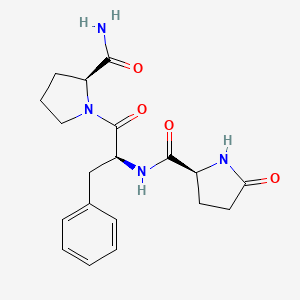

Cytidylyl-3',5'-adenosine has been involved in the synthesis of specific nucleotide sequences. For example, Zhang et al. (2002) synthesized a trinucleotide, cytidylyl(3'→5'phosphoryl)cytidylyl(3'→5'phosphoryl)-3'-deoxy-3'-(L-phenylalanyl) amido adenosine, as a ribosomal substrate using phosphoramidite chemistry. This compound showed high activity for the peptidyl transferase reaction in the ribosome (Zhang, L. Zhang, Sun, & Cui, 2002).

Enzymatic and Biochemical Studies

Göttle et al. (2010) reported on the cytidylyl cyclase activity of Bacillus anthracis and Bordetella pertussis toxins. They observed that these toxins, besides their known adenylyl cyclase activity, also possess cytidylyl cyclase activity. This finding suggests that cyclic cytidine 3',5'-monophosphate (cCMP) and cyclic uridine 3',5'-monophosphate (cUMP) may contribute to the actions of these toxins (Göttle, Dove, Kees, Schlossmann, Geduhn, König, Shen, Tang, Kaever, & Seifert, 2010).

Crystallographic Studies

Krishnan, Seshadri, and Viswamitra (1991) performed X-ray crystallographic studies on Cytidylyl-2',5'-Adenosine (C2'p5'A) to explore conformational differences between various classes of nucleic acids. Their research provided insights into the conformational flexibility and stereochemistry of nucleic acids and polynucleotides (Krishnan, Seshadri, & Viswamitra, 1991).

Electrochemical and Spectroscopic Studies

Temerk and Valenta (1986) studied the adsorption and association of this compound at charged interfaces. Their voltammetric studies provided insights into the interactions of nucleotides at the molecular level (Temerk & Valenta, 1986).

Intercalation Studies

Westhof and Sundaralingam (1980) explored the interaction of this compound with intercalators like proflavine. Their study on the crystal structure of this complex provided insights into the mechanisms of nucleic acid-drug interactions and mutagenesis [(Westhof & Sundaralingam, 1980)](https://consensus.app/papers/xraystructure-cytidylyl35adenosineproflavine-complex-westhof/fffb1f78cb8b5968b7df858d0e508229/?utm_source=chatgpt).

Mechanism of Action

Target of Action

Cytidylyl-3’,5’-adenosine, also known as a dinucleoside monophosphate, is a vital molecule in RNA metabolism . It primarily targets the RNA, where it acts as a monomer . The compound forms a base-paired parallel-chain dimer with an intercalated proflavine .

Mode of Action

The compound interacts with its targets by forming a base-paired parallel-chain dimer with an intercalated proflavine . This dimer complex possesses a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites, and a triply hydrogen-bonded protonated cytosine-cytosine (C-C) pair with a proton shared between the base N3 sites .

Biochemical Pathways

Cytidylyl-3’,5’-adenosine plays an indispensable role in regulating gene expression . It is involved in diverse biological processes, such as transcription and translation . It is also part of the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) .

Pharmacokinetics

It is known that the compound is a part of rna metabolism . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of other nucleotides involved in RNA metabolism.

Result of Action

The result of the action of Cytidylyl-3’,5’-adenosine is the formation of a base-paired parallel-chain dimer with an intercalated proflavine . It also provides additional mechanisms for acridine mutagenesis .

Biochemical Analysis

Biochemical Properties

Cytidylyl-3’,5’-adenosine interacts with various enzymes, proteins, and other biomolecules. It forms a base-paired parallel-chain dimer with an intercalated proflavine . The dimer complex possesses a right-handed helical twist with a neutral adenine-adenine pair, hydrogen-bonded through the N6 and N7 sites . It also forms a triply hydrogen-bonded protonated cytosine-cytosine pair with a proton shared between the base N3 sites .

Cellular Effects

The effects of Cytidylyl-3’,5’-adenosine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The formation of the base-paired parallel-chain dimer with an intercalated proflavine suggests possible insights into the dynamics of intercalation of planar drugs .

Molecular Mechanism

Cytidylyl-3’,5’-adenosine exerts its effects at the molecular level through various mechanisms. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting a mechanism of action involving the intercalation of planar drugs in nucleic acids .

Temporal Effects in Laboratory Settings

The effects of Cytidylyl-3’,5’-adenosine change over time in laboratory settings. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting possible insights into the dynamics of intercalation of planar drugs .

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVJWOGZEAIPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N8O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-66-3 | |

| Record name | Cytidylyl-3',5'-adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytidylyl(3'→5')adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

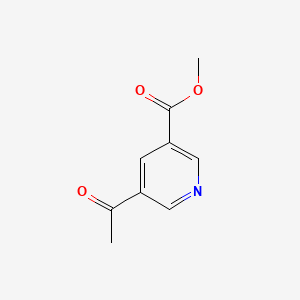

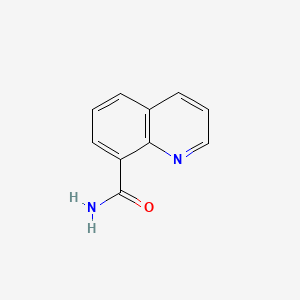

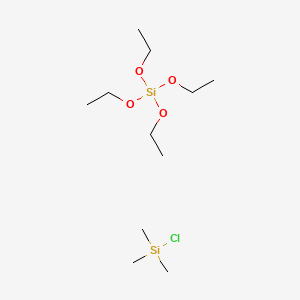

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)